![molecular formula C9H5BrCl2O B14748551 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene CAS No. 774-77-6](/img/structure/B14748551.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Applications De Recherche Scientifique
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property makes it useful in the study of enzyme mechanisms and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl bromide: Similar in structure but lacks the dichlorobenzene moiety.
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-methylbenzene: Similar structure with a methyl group instead of chlorine atoms.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a trimethylsilyl group instead of the dichlorobenzene moiety.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
774-77-6 |
|---|---|
Formule moléculaire |
C9H5BrCl2O |
Poids moléculaire |
279.94 g/mol |
Nom IUPAC |
1-(3-bromoprop-2-ynoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H5BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,5H2 |
Clé InChI |
QDIDTZRXIZYYPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


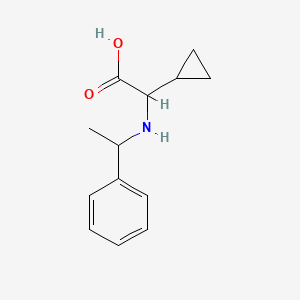
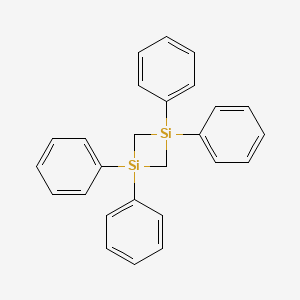
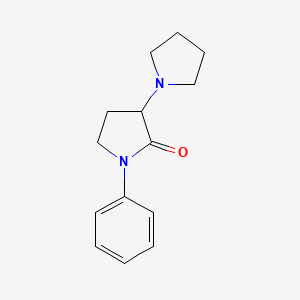
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
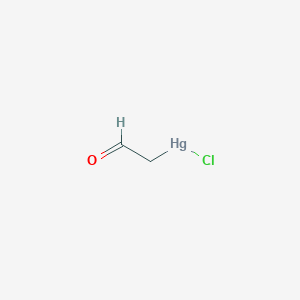

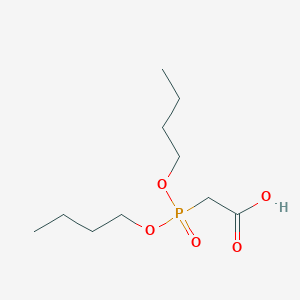
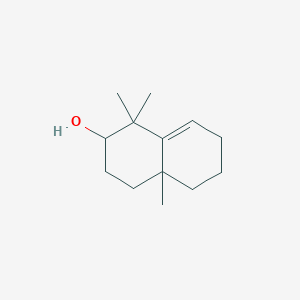
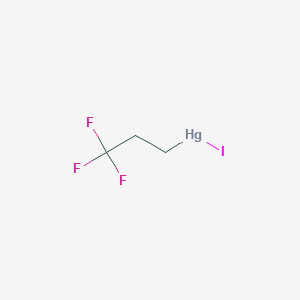
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
